Magnesium;carbonate;hydroxide;pentahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium carbonate hydroxide pentahydrate is an inorganic compound with the chemical formula ((\text{MgCO}_3)_4 \cdot \text{Mg(OH)}_2 \cdot 5\text{H}_2\text{O}). It is a white, crystalline solid that is commonly used in various industrial and pharmaceutical applications. This compound is known for its stability and unique properties, making it a valuable material in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium carbonate hydroxide pentahydrate can be synthesized through several methods. One common method involves the reaction of magnesium chloride with sodium carbonate in the presence of water. The reaction can be represented as follows: [ 5 \text{MgCl}_2 + 5 \text{Na}_2\text{CO}_3 + 5 \text{H}_2\text{O} \rightarrow \text{Mg}_4(\text{CO}_3)_3(\text{OH})_2 \cdot 3\text{H}_2\text{O} + \text{Mg(HCO}_3)_2 ]

Industrial Production Methods: In industrial settings, magnesium carbonate hydroxide pentahydrate is often produced by the carbonation of magnesium hydroxide. This process involves the reaction of magnesium hydroxide with carbon dioxide under controlled temperature and pressure conditions. The resulting product is then purified and crystallized to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Magnesium carbonate hydroxide pentahydrate undergoes several types of chemical reactions, including:

Decomposition: When heated, it decomposes to form magnesium oxide, carbon dioxide, and water.

Acid-Base Reactions: It reacts with acids to form magnesium salts, carbon dioxide, and water.

Hydration/Dehydration: It can lose or gain water molecules under different conditions.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide.

Temperature: Decomposition typically occurs at elevated temperatures.

Major Products:

Magnesium Oxide: Formed upon decomposition.

Magnesium Salts: Formed in reactions with acids.

Scientific Research Applications

Magnesium carbonate hydroxide pentahydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other magnesium compounds.

Biology: Employed in the study of biological processes and as a component in certain biochemical assays.

Medicine: Utilized as an antacid and in the formulation of pharmaceutical products.

Industry: Used in the production of rubber, cosmetics, and as a fire retardant.

Mechanism of Action

The mechanism of action of magnesium carbonate hydroxide pentahydrate involves its ability to neutralize acids. When it reacts with hydrochloric acid in the stomach, it forms magnesium chloride, carbon dioxide, and water, thereby reducing acidity. This neutralization reaction is the basis for its use as an antacid.

Comparison with Similar Compounds

Magnesium Carbonate: (\text{MgCO}_3)

Magnesium Hydroxide: (\text{Mg(OH)}_2)

Calcium Carbonate: (\text{CaCO}_3)

Comparison:

Magnesium Carbonate Hydroxide Pentahydrate vs. Magnesium Carbonate: The former contains additional hydroxide and water molecules, making it more stable and versatile in certain applications.

Magnesium Carbonate Hydroxide Pentahydrate vs. Magnesium Hydroxide: The presence of carbonate groups in the former allows it to participate in a wider range of chemical reactions.

Magnesium Carbonate Hydroxide Pentahydrate vs. Calcium Carbonate: Magnesium compounds generally have better solubility in water compared to calcium compounds, making them more suitable for certain applications.

Biological Activity

Magnesium carbonate hydroxide pentahydrate (MCHP), with the chemical formula (MgCO3)4⋅Mg OH 2⋅5H2O, is a hydrated form of magnesium carbonate that exhibits significant biological activity and utility across various fields, including biochemistry, food science, and materials engineering. This compound is known for its role as an acidity regulator in food, its potential in biotechnological applications, and its effectiveness as a fire retardant in composite materials.

Composition and Structure

- Molecular Weight : 485.65 g/mol

- CAS Number : 56378-72-4

- Appearance : White powder

- Melting Point : Decomposes around 350 °C

Stability and Solubility

MCHP is stable under ambient conditions but decomposes upon heating, releasing carbon dioxide and forming magnesium oxide. Its solubility in water increases with hydration, making it useful in various aqueous applications .

Role in Biochemistry

MCHP has been explored for its role in synthesizing magnesium-based compounds through fermentation processes. A notable study demonstrated the synthesis of magnesium dilactate using lactic acid fermentation coupled with MCHP. This method not only improves sustainability by reducing reliance on harsh chemicals but also enhances the economic feasibility of producing magnesium compounds .

Table 1: Fermentation Outcomes Using MCHP

| Test Name | Final Lactate Concentration (g/L) | Lactic Acid Yield from Glucose (g/g) | Magnesium Lactate Recovery (%) |

|---|---|---|---|

| MRS-1 | 95 | 0.9 | 79.9 |

| MRS-2 | 107 | 0.92 | 95.9 |

| TMT-1 | 72 | 0.63 | 82.4 |

| TMT-2 | 78 | 0.73 | 91.1 |

This data illustrates the efficacy of MCHP in enhancing lactate production, showcasing its potential in biotechnological applications.

Food Science Applications

In food science, MCHP acts as an acidity regulator and is utilized for its buffering capacity. It helps maintain pH levels during food processing, which can enhance flavor stability and prolong shelf life . Additionally, it is recognized for its low toxicity and safety profile, making it suitable for food applications.

Fire Retardancy in Composite Materials

MCHP has been incorporated into bio-composite materials to improve their fire retardancy and thermal stability. A study on jute/starch composites revealed that adding MCHP significantly enhanced their fire resistance properties, demonstrating its utility in developing safer materials for construction and packaging .

Inerting Mechanism in Coal Dust Deflagration

Research investigating the inerting properties of MCHP highlighted its effectiveness in preventing coal dust deflagration during gasification processes. The study found that varying particle sizes of MCHP could influence its inerting capabilities, providing insights into its application in industrial safety measures .

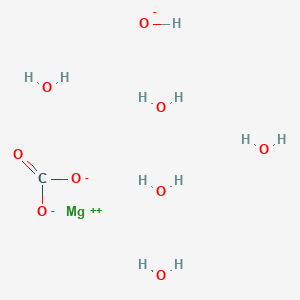

Properties

Molecular Formula |

CH11MgO9- |

|---|---|

Molecular Weight |

191.40 g/mol |

IUPAC Name |

magnesium;carbonate;hydroxide;pentahydrate |

InChI |

InChI=1S/CH2O3.Mg.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-3 |

InChI Key |

PWRJGELXVCNTCM-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)([O-])[O-].O.O.O.O.O.[OH-].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.